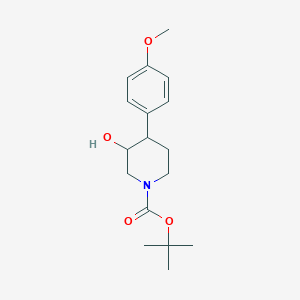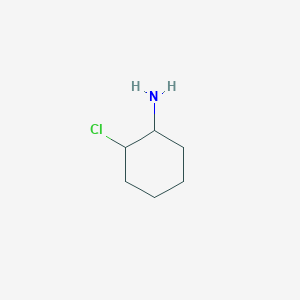![molecular formula C9H16IN3O B8733881 3-Methyl-1-[methyl(propan-2-yl)carbamoyl]-1H-imidazol-3-ium iodide](/img/structure/B8733881.png)
3-Methyl-1-[methyl(propan-2-yl)carbamoyl]-1H-imidazol-3-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-[methyl(propan-2-yl)carbamoyl]-1H-imidazol-3-ium iodide is a chemical compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, which includes an imidazolium core with an isopropyl(methyl)carbamoyl group, makes it an interesting subject for scientific research.
Méthodes De Préparation
The synthesis of 3-Methyl-1-[methyl(propan-2-yl)carbamoyl]-1H-imidazol-3-ium iodide typically involves the reaction of 1-methylimidazole with isopropyl(methyl)carbamoyl chloride in the presence of a base, followed by the addition of iodine to form the iodide salt. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
3-Methyl-1-[methyl(propan-2-yl)carbamoyl]-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized imidazolium derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazolium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium N-oxides, while reduction can produce imidazolium hydrides .
Applications De Recherche Scientifique
3-Methyl-1-[methyl(propan-2-yl)carbamoyl]-1H-imidazol-3-ium iodide has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions. Its unique structure allows it to facilitate these reactions efficiently.
Biology: The compound has potential applications in biological studies, particularly in the development of new drugs and therapeutic agents. Its imidazolium core can interact with biological molecules, making it a valuable tool in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent. The compound’s ability to disrupt cellular processes makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-[methyl(propan-2-yl)carbamoyl]-1H-imidazol-3-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The imidazolium core can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. This can result in the inhibition or activation of specific pathways, depending on the context of the interaction .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Methyl-1-[methyl(propan-2-yl)carbamoyl]-1H-imidazol-3-ium iodide include other imidazolium salts such as 1-ethyl-3-methylimidazolium iodide and 1-propyl-3-methylimidazolium iodide. These compounds share the imidazolium core but differ in the substituents attached to the nitrogen atoms. The unique isopropyl(methyl)carbamoyl group in this compound provides distinct properties, such as enhanced solubility and reactivity, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C9H16IN3O |
|---|---|
Poids moléculaire |
309.15 g/mol |
Nom IUPAC |
N,3-dimethyl-N-propan-2-ylimidazol-3-ium-1-carboxamide;iodide |
InChI |
InChI=1S/C9H16N3O.HI/c1-8(2)11(4)9(13)12-6-5-10(3)7-12;/h5-8H,1-4H3;1H/q+1;/p-1 |
Clé InChI |
ZJXUOHCOTPZEIL-UHFFFAOYSA-M |
SMILES canonique |
CC(C)N(C)C(=O)N1C=C[N+](=C1)C.[I-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(propan-2-yl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B8733838.png)



![1-(4-Nitrophenyl)-4-[(5-phenyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B8733860.png)

![6-Bromo-1,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B8733870.png)


